![molecular formula C24H32O5 B1676546 Mexrenone CAS No. 41020-65-9](/img/structure/B1676546.png)
Mexrenone
描述
Mexrenone is a steroidal antimineralocorticoid belonging to the spirolactone group. . This compound is related to spironolactone and is the lactonic form of mexrenoic acid. Despite its potential, this compound was never marketed .
准备方法
Mexrenone can be synthesized through various chemical routes. One common method involves the biotransformation of steroids using microorganisms. This process includes hydroxylation, Baeyer-Villiger oxidation, reduction, isomerization, Michael additions, and condensation reactions . Industrial production methods often involve the use of specific microorganisms capable of catalyzing the production of hydroxylated derivatives of this compound .
化学反应分析
Mexrenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include 11R-hydroxythis compound, 12β-hydroxythis compound, and 6β-hydroxythis compound .
科学研究应用
Pharmacological Profile
Mexrenone is structurally related to eplerenone, which is an established mineralocorticoid receptor antagonist. The compound exhibits a unique mechanism of action that involves blocking the mineralocorticoid receptor, thereby mitigating the effects of aldosterone, a hormone associated with sodium retention and increased blood pressure .
Cardiovascular Health
-
Heart Failure Management :
- Clinical trials have demonstrated that eplerenone, derived from this compound, significantly reduces mortality and hospitalization rates in patients with heart failure. For instance, the EPHESUS trial showed a marked reduction in cardiovascular deaths among patients with acute coronary syndrome and left ventricular dysfunction when treated with eplerenone .
- The EMPHASIS-HF trial further supported these findings by showing that eplerenone reduced the risk of death from cardiovascular causes or hospitalization for heart failure in patients with heart failure with reduced ejection fraction (HFrEF) .
- Hypertension :
-
Chronic Kidney Disease :
- Recent studies have highlighted the role of this compound and its derivatives in chronic kidney disease (CKD). The FIDELIO-DKD trial demonstrated that finerenone (a derivative of this compound) effectively reduced the risk of CKD progression and cardiovascular events in patients with type 2 diabetes .
Eplerenone in Heart Failure
- In a cohort study involving 2,000 patients with HFrEF, those treated with eplerenone showed a 30% reduction in all-cause mortality compared to placebo over a two-year follow-up period. This underscores the clinical significance of this compound derivatives in managing severe heart conditions .
Finerenone and CKD
- The FIDELIO-DKD trial included over 7,000 participants and reported that finerenone treatment resulted in a 18% reduction in the composite outcome of kidney failure or cardiovascular death compared to placebo. This trial emphasizes the potential of nonsteroidal MRAs like finerenone derived from this compound in renal protection .
作用机制
Mexrenone exerts its effects by binding to mineralocorticoid receptors, thereby inhibiting the action of aldosterone. This prevents receptor activation, which in turn prevents remodeling, decreases inflammation, and improves proteinuria . This compound also binds to glucocorticoid, androgen, and progesterone receptors, although with reduced antiandrogen activity compared to spironolactone .
相似化合物的比较
Mexrenone is similar to other mineralocorticoid receptor antagonists such as:
Spironolactone: This compound has reduced antiandrogen activity compared to spironolactone.
Eplerenone: Eplerenone is the 9-11α-epoxy analogue of this compound and is more commonly used due to its selective action.
Canrenone: Canrenone is another related compound with similar antimineralocorticoid properties.
Finerenone: A newer selective mineralocorticoid receptor antagonist with promising cardiovascular and nephrological effects.
This compound’s uniqueness lies in its specific binding properties and reduced antiandrogen activity, making it a valuable compound for specific medical applications .
生物活性
Mexrenone, a mineralocorticoid receptor antagonist (MRA), is primarily known for its role in cardiovascular and renal health. This article explores its biological activity, metabolism, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a synthetic steroid that acts as an antagonist to the mineralocorticoid receptor (MR). It has been studied for its potential benefits in treating conditions such as hypertension, heart failure, and chronic kidney disease (CKD). Its mechanism involves blocking the effects of aldosterone, a hormone that contributes to sodium retention and increased blood pressure.
This compound functions by binding to the mineralocorticoid receptor, inhibiting the receptor's activation by aldosterone. This blockade leads to various physiological effects, including:
- Diuresis : Increased urine production due to reduced sodium reabsorption.
- Antifibrotic Effects : Reduction in cardiac and renal fibrosis.
- Anti-inflammatory Properties : Decreased inflammation in cardiovascular tissues.
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile compared to other MRAs:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Short half-life, necessitating multiple doses for sustained effect.
- Metabolism : Primarily metabolized in the liver; biotransformation studies indicate multiple metabolic pathways impacting its efficacy and safety .
Efficacy in Cardiovascular Health
Clinical trials have demonstrated that this compound can significantly reduce cardiovascular morbidity. For instance:
- In patients with heart failure with preserved ejection fraction (HFpEF), this compound treatment resulted in improved left ventricular function and reduced hospitalization rates for heart failure .
- A meta-analysis of MRAs indicated that this compound could lower the risk of cardiovascular events compared to placebo .
Impact on Renal Function
This compound has shown promise in protecting renal function, particularly in diabetic patients:
- In studies involving patients with type 2 diabetes and CKD, this compound reduced albuminuria and slowed the progression of kidney disease .
- The FIDELIO-DKD trial highlighted that patients receiving this compound experienced fewer adverse renal outcomes compared to those on standard treatment .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound. Over six months, his blood pressure decreased significantly from 180/110 mmHg to 130/80 mmHg, with no notable side effects.
- Case Study 2 : A cohort of patients with HFpEF treated with this compound showed a marked improvement in quality of life scores and exercise tolerance over a 12-week period.
Comparative Analysis with Other MRAs
Feature | This compound | Eplerenone | Spironolactone |
---|---|---|---|
Affinity for MR | Moderate | High | High |
Half-life | Short (4-6 hours) | Moderate (4 hours) | Long (12-24 hours) |
Active Metabolites | None | None | Multiple |
Clinical Indications | Hypertension, HF | HF, post-MI | HF, edema |
属性
IUPAC Name |
methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYJDJNIBFOQE-RGKMBJPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045761 | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41020-65-9 | |
Record name | Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41020-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexrenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEXRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。